Fmoc-D-HoSer(Bzl)-OH chemical properties
Fmoc-D-HoSer(Bzl)-OH chemical properties
Technical Guide: Fmoc-D-HoSer(Bzl)-OH in Advanced Peptide Synthesis
Executive Summary
Fmoc-D-HoSer(Bzl)-OH (Fluorenylmethyloxycarbonyl-D-Homoserine(Benzyl)-OH) is a specialized amino acid derivative designed for the precision synthesis of peptidomimetics and modified peptides. Its primary utility lies in its orthogonal protection scheme : the Benzyl (Bzl) ether on the homoserine side chain is stable to the standard trifluoroacetic acid (TFA) conditions used in Fmoc solid-phase peptide synthesis (SPPS).
This stability serves two critical functions:
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Prevention of Lactonization: It completely blocks the intramolecular cyclization of the homoserine side chain (forming homoserine lactone), a common side reaction that plagues the synthesis of homoserine-containing peptides.[1]
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Post-Cleavage Modification: It allows the peptide to be cleaved from the resin while retaining the side-chain protection, facilitating subsequent solution-phase modifications or purification steps before final deprotection.
Part 1: Chemical Profile & Physicochemical Properties
This derivative combines the base-labile Fmoc group for N-terminal protection with the acid-stable Benzyl group for side-chain protection.
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine |
| Molecular Formula | C₂₆H₂₅NO₅ |
| Molecular Weight | 431.49 g/mol |
| CAS Number | Note: CAS 1185841-92-2 refers to the L-isomer. The D-isomer is enantiomeric. |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; moderately soluble in DCM. |
| Purity | ≥ 98% (HPLC) |
| Chirality | D-Isomer (Resistant to enzymatic degradation) |
| Storage | -20°C, desiccated. Stable for >2 years if stored correctly. |
Structural Logic:
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Fmoc Group: Removed by 20% Piperidine in DMF.[2]
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Carboxyl Group: Free acid for activation and coupling to the resin or growing peptide chain.
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Side Chain (Bzl): The hydroxyl group of homoserine is ether-linked to a benzyl group. This ether bond is stable to TFA but cleaved by strong acids (HF, TFMSA) or catalytic hydrogenation.
Part 2: Mechanism of Action & Utility
The Lactonization Problem
Homoserine (HoSer) and its derivatives are prone to acid-catalyzed intramolecular cyclization.[1] Upon exposure to acidic conditions (like TFA cleavage), the side-chain hydroxyl group can attack the C-terminal carbonyl, expelling the resin linker or the C-terminal protecting group to form a five-membered homoserine lactone ring.
The Solution: By masking the hydroxyl group with a Benzyl ether, Fmoc-D-HoSer(Bzl)-OH renders the nucleophile inert. The Bzl group remains intact during the TFA cleavage step, ensuring the peptide elutes as a linear chain rather than a cyclic byproduct.
Orthogonality in SPPS
In standard Fmoc SPPS, side chains are typically protected with acid-labile groups (e.g., tBu, Trt) that are removed simultaneously with resin cleavage. Fmoc-D-HoSer(Bzl)-OH breaks this paradigm:
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Dimension 1 (Temporary): Fmoc (Base labile) – Removed every cycle.
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Dimension 2 (Resin Linkage): Acid labile (e.g., Wang, Rink Amide) – Cleaved by 95% TFA.
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Dimension 3 (Permanent/Semi-Permanent): Bzl (HF/Reduction labile) – Survives 95% TFA.
This allows researchers to synthesize peptides with the D-HoSer residue protected, purify the intermediate, and then perform a selective deprotection or use the Bzl group as a hydrophobic handle to improve solubility during purification.
Part 3: Experimental Protocols
Coupling Protocol (Standard Fmoc SPPS)
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Reagents: Fmoc-D-HoSer(Bzl)-OH (3-5 eq), HBTU or HATU (2.9-4.9 eq), DIPEA (6-10 eq).
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Solvent: DMF or NMP.
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Procedure:
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Dissolve the amino acid and coupling reagent in minimum DMF.
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Add DIPEA to activate the carboxyl group (solution may turn yellow).
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Add immediately to the resin-bound free amine.
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Agitate for 45–60 minutes at room temperature.
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Monitoring: Kaiser test (ninhydrin) should be negative (yellow).
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Resin Cleavage (Retention of Bzl Group)
To cleave the peptide from the resin while keeping the Bzl group intact:
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Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v).
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Time: 2–3 hours at room temperature.
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Note: Do not use strong scavengers or harsh acids that might partially degrade the benzyl ether, although it is generally robust.
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Result: The peptide is released, but the D-HoSer side chain remains Benzyl-protected.
Final Deprotection (Removal of Bzl)
The Bzl group requires specific conditions for removal. Choose Method A for standard laboratory setups or Method B for scale-up/specialized equipment.
Method A: Catalytic Hydrogenolysis (Mildest)
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Applicability: Peptides without Cys/Met (sulfur poisons catalyst) or Trp (sensitive to hydrogenation).
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Reagents: H₂ gas (balloon), Pd/C (10% wt), Methanol or Acetic Acid/Water.
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Steps:
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Dissolve peptide in MeOH or AcOH/H₂O.
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Add 10% Pd/C catalyst (approx. 10-20% by weight of peptide).
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Bubble H₂ gas or stir under H₂ atmosphere for 2–16 hours.
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Filter through Celite to remove catalyst.
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Lyophilize.[3]
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Method B: Hard Acid Cleavage (HF or TFMSA)
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Applicability: Peptides containing sulfur or those resistant to hydrogenation.
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Reagents: Anhydrous HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).
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Conditions: Standard "High HF" procedure (0°C, 1 hour) with p-cresol scavenger will quantitatively remove the Bzl group. Warning: Requires specialized HF apparatus.
Part 4: Visualization of Workflows
Figure 1: Orthogonal Protection Strategy
This diagram illustrates the stability of the Bzl group through the standard Fmoc SPPS cycles and TFA cleavage, highlighting the specific requirement for a secondary deprotection step.
Caption: The Bzl group survives standard TFA cleavage, preventing premature lactonization and allowing for orthogonal handling before final deprotection.
Figure 2: Prevention of Homoserine Lactonization
Comparison of the risk pathway (unprotected) vs. the protected pathway.
Caption: Bzl protection physically blocks the hydroxyl nucleophile, preventing the formation of the thermodynamically stable lactone ring during acidic processing.
References
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review detailing the stability profiles of Benzyl (Bzl) groups versus acid-labile groups in SPPS.
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Describes standard Fmoc cleavage and coupling protocols relevant to HoSer derivatives.
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Cusabio Technology. Fmoc-homoSer(Bzl)-OH Product Data. Provides physicochemical data for the L-isomer, serving as the baseline for the D-isomer's properties.
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Sigma-Aldrich. Fmoc-D-Ser(Bzl)-OH Product Data. Supporting data on the stability and handling of Fmoc-protected, Benzyl-ether side chain amino acids.
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Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer. Foundational text explaining the mechanism of homoserine lactonization and the necessity of side-chain protection.
